Cas no 2229103-89-1 (2-(dimethylamino)methyl-4-(nitromethyl)phenol)
2-(dimethylamino)methyl-4-(nitromethyl)phenol Chemical and Physical Properties
Names and Identifiers
-
- 2-(dimethylamino)methyl-4-(nitromethyl)phenol
- 2229103-89-1
- 2-[(dimethylamino)methyl]-4-(nitromethyl)phenol
- EN300-1754488
-
- Inchi: 1S/C10H14N2O3/c1-11(2)7-9-5-8(6-12(14)15)3-4-10(9)13/h3-5,13H,6-7H2,1-2H3
- InChI Key: DRJZYVOEBBEBLH-UHFFFAOYSA-N
- SMILES: OC1=CC=C(C[N+](=O)[O-])C=C1CN(C)C
Computed Properties
- Exact Mass: 210.10044231g/mol
- Monoisotopic Mass: 210.10044231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 69.3Ų
2-(dimethylamino)methyl-4-(nitromethyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1754488-0.05g |
2-[(dimethylamino)methyl]-4-(nitromethyl)phenol |
2229103-89-1 | 0.05g |
$983.0 | 2023-09-20 | ||
| Enamine | EN300-1754488-0.1g |
2-[(dimethylamino)methyl]-4-(nitromethyl)phenol |
2229103-89-1 | 0.1g |
$1031.0 | 2023-09-20 | ||
| Enamine | EN300-1754488-0.25g |
2-[(dimethylamino)methyl]-4-(nitromethyl)phenol |
2229103-89-1 | 0.25g |
$1078.0 | 2023-09-20 | ||
| Enamine | EN300-1754488-0.5g |
2-[(dimethylamino)methyl]-4-(nitromethyl)phenol |
2229103-89-1 | 0.5g |
$1124.0 | 2023-09-20 | ||
| Enamine | EN300-1754488-1.0g |
2-[(dimethylamino)methyl]-4-(nitromethyl)phenol |
2229103-89-1 | 1g |
$1172.0 | 2023-06-03 | ||
| Enamine | EN300-1754488-2.5g |
2-[(dimethylamino)methyl]-4-(nitromethyl)phenol |
2229103-89-1 | 2.5g |
$2295.0 | 2023-09-20 | ||
| Enamine | EN300-1754488-5.0g |
2-[(dimethylamino)methyl]-4-(nitromethyl)phenol |
2229103-89-1 | 5g |
$3396.0 | 2023-06-03 | ||
| Enamine | EN300-1754488-10.0g |
2-[(dimethylamino)methyl]-4-(nitromethyl)phenol |
2229103-89-1 | 10g |
$5037.0 | 2023-06-03 | ||
| Enamine | EN300-1754488-1g |
2-[(dimethylamino)methyl]-4-(nitromethyl)phenol |
2229103-89-1 | 1g |
$1172.0 | 2023-09-20 | ||
| Enamine | EN300-1754488-5g |
2-[(dimethylamino)methyl]-4-(nitromethyl)phenol |
2229103-89-1 | 5g |
$3396.0 | 2023-09-20 |
2-(dimethylamino)methyl-4-(nitromethyl)phenol Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 2-(dimethylamino)methyl-4-(nitromethyl)phenol
Introduction to 2-(dimethylamino)methyl-4-(nitromethyl)phenol (CAS No. 2229103-89-1)
2-(dimethylamino)methyl-4-(nitromethyl)phenol, commonly referred to by its CAS number 2229103-89-1, is a compound of significant interest in various scientific and industrial applications. This compound, with its unique structure and properties, has been the focus of extensive research in recent years, particularly in the fields of pharmacology, materials science, and environmental chemistry.
The molecular structure of 2-(dimethylamino)methyl-4-(nitromethyl)phenol consists of a phenolic ring substituted with a dimethylamino group at the 2-position and a nitromethyl group at the 4-position. This substitution pattern imparts distinct electronic and steric properties to the molecule, making it versatile for various applications. The dimethylamino group contributes to the compound's basicity, while the nitromethyl group introduces electron-withdrawing effects, enhancing its reactivity in certain chemical reactions.
Recent studies have highlighted the potential of 2-(dimethylamino)methyl-4-(nitromethyl)phenol as a precursor in the synthesis of advanced materials. For instance, researchers have explored its role in the development of novel polymers and hybrid materials with tailored optical and electronic properties. These materials show promise in applications such as sensors, light-emitting diodes (LEDs), and drug delivery systems.
In pharmacology, 2-(dimethylamino)methyl-4-(nitromethyl)phenol has been investigated for its potential as a bioactive compound. Studies suggest that it may exhibit anti-inflammatory and antioxidant properties, making it a candidate for drug development. Additionally, its ability to interact with biological molecules such as proteins and nucleic acids has been explored in vitro, providing insights into its potential therapeutic applications.
The synthesis of 2-(dimethylamino)methyl-4-(nitromethyl)phenol typically involves multi-step organic reactions, including nucleophilic substitution and condensation processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For example, the use of transition metal catalysts has significantly improved the yield and purity of the product.
In terms of physical properties, 2-(dimethylamino)methyl-4-(nitrom methyl)phenol is known for its high solubility in polar solvents such as water and methanol. Its melting point is approximately 150°C, while its boiling point is around 350°C under standard conditions. These properties make it suitable for use in various chemical processes that require stability under thermal conditions.
The environmental impact of CAS No. 2229103-89-1 has also been a topic of recent research. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, suggesting that it can be safely integrated into eco-friendly chemical processes. However, further investigations are needed to fully understand its long-term effects on ecosystems.
In conclusion, 2-(dim methyl amino)m ethyl -4 -(nitr o methyl ) phen ol strong > (CAS No. 2 9103 -89 -1 ) remains a compelling subject for scientific exploration due to its diverse applications and unique chemical properties . As research continues to uncover new insights into this compound , it is likely to play an increasingly important role in both academic and industrial settings . Its potential for innovation across multiple disciplines underscores the importance of continued investigation into its properties , synthesis , and applications . p > article > response >
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